Cas no 1140972-27-5 (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate structure
1140972-27-5 structure
Nome del prodotto:Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
Numero CAS:1140972-27-5
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD26404521
CID:2083844
PubChem ID:74889456

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
    • (1R,2S)-2-benzyloxycarbonylaminocyclopentanecarboxylic acid ethyl ester
    • 6614AJ
    • Ethyl(1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
    • ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
    • Ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate
    • CS-0441069
    • MFCD26404521
    • Ethyl (1R pound not2S)-2-(Cbz-amino)cyclopentanecarboxylate
    • Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (1R,2S)-
    • 1140972-27-5
    • ETHYL (1R,2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}CYCLOPENTANE-1-CARBOXYLATE
    • AKOS024258084
    • DB-342643
    • AS-32474
    • MDL: MFCD26404521
    • Inchi: 1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1
    • Chiave InChI: HHLVBYDRFDRWTE-KGLIPLIRSA-N
    • Sorrisi: O(C([H])([H])C([H])([H])[H])C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@]1([H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Proprietà calcolate

  • Massa esatta: 291.14700
  • Massa monoisotopica: 291.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 7
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 64.599

Proprietà sperimentali

  • PSA: 64.63000
  • LogP: 3.03550

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM321733-1g
Ethyl (1R,2S)-2-(cbz-amino)cyclopentanecarboxylate
1140972-27-5 95%
1g
$799 2023-01-19
TRC
E924648-50mg
Ethyl (1R,2S)-2-(cbz-Amino)cyclopentanecarboxylate
1140972-27-5
50mg
$ 506.00 2023-04-15
Chemenu
CM321733-1g
Ethyl (1R,2S)-2-(cbz-amino)cyclopentanecarboxylate
1140972-27-5 95%
1g
$799 2021-06-15
eNovation Chemicals LLC
D255825-0.25g
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
1140972-27-5 97%
0.25g
$875 2023-09-03
eNovation Chemicals LLC
D781764-1g
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
1140972-27-5 >95%
1g
$990 2024-07-20
eNovation Chemicals LLC
D781764-0.25g
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
1140972-27-5 >95%
0.25g
$385 2024-07-20
Ambeed
A206948-1g
Ethyl (1R,2S)-2-(cbz-amino)cyclopentanecarboxylate
1140972-27-5 95+%
1g
$899.0 2024-04-26
eNovation Chemicals LLC
D255825-1g
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
1140972-27-5 97%
1g
$1887 2025-02-22
eNovation Chemicals LLC
D781764-0.1g
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
1140972-27-5 >95%
0.1g
$380 2024-07-20
abcr
AB451959-250mg
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate; .
1140972-27-5
250mg
€603.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1140972-27-5)Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
A894273
Purezza:99%
Quantità:1g
Prezzo ($):809.0